molecular formula C10H12F2O2 B051856 1,4-Bis(2-fluoroethoxy)benzene CAS No. 123644-40-6

1,4-Bis(2-fluoroethoxy)benzene

Cat. No. B051856
M. Wt: 202.2 g/mol
InChI Key: ZHSZKQOTXYZORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2-fluoroethoxy)benzene, also known as BisFE, is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of fluoroethers and is widely used in the synthesis of various organic compounds. BisFE has been found to exhibit significant biological activity, making it an attractive target for researchers in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1,4-Bis(2-fluoroethoxy)benzene has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of the disease.

Biochemical And Physiological Effects

1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit anti-inflammatory and antioxidant properties. These properties make 1,4-Bis(2-fluoroethoxy)benzene a promising candidate for the treatment of a range of diseases, including inflammatory disorders and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1,4-Bis(2-fluoroethoxy)benzene is its ability to exhibit significant biological activity at low concentrations. This property makes it an attractive target for researchers in the pharmaceutical industry, as it can potentially reduce the side effects associated with high-dose treatments. However, one of the limitations of 1,4-Bis(2-fluoroethoxy)benzene is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on 1,4-Bis(2-fluoroethoxy)benzene. One potential area of focus is the development of new drugs and therapies based on the properties of 1,4-Bis(2-fluoroethoxy)benzene. Researchers may also investigate the potential use of 1,4-Bis(2-fluoroethoxy)benzene in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies may be conducted to better understand the mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 1,4-Bis(2-fluoroethoxy)benzene can be achieved through a variety of methods, including the reaction of 1,4-dihydroxybenzene with 2-fluoroethanol in the presence of a catalyst. This reaction results in the formation of 1,4-Bis(2-fluoroethoxy)benzene, which can be purified through a series of chemical processes. The purity of the final product is crucial in ensuring accurate results in subsequent experiments.

Scientific Research Applications

1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit significant biological activity, making it an attractive target for scientific research. This compound has been studied extensively for its potential use in the development of new drugs and therapies. In particular, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit antitumor activity, making it a promising candidate for the treatment of cancer.

properties

CAS RN

123644-40-6

Product Name

1,4-Bis(2-fluoroethoxy)benzene

Molecular Formula

C10H12F2O2

Molecular Weight

202.2 g/mol

IUPAC Name

1,4-bis(2-fluoroethoxy)benzene

InChI

InChI=1S/C10H12F2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2

InChI Key

ZHSZKQOTXYZORT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCF)OCCF

Canonical SMILES

C1=CC(=CC=C1OCCF)OCCF

synonyms

1,4-BIS(2-FLUOROETHOXY)-BENZENE

Origin of Product

United States

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